

An In-depth Technical Guide to Methylophiopogonanone B: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Methylophiopogonanone B*

Cat. No.: *B579886*

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Abstract

Methylophiopogonanone B is a naturally occurring homoisoflavonoid isolated from the tuberous roots of *Ophiopogon japonicus*. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. A key mechanism of action for **Methylophiopogonanone B** is its role as an activator of the Rho GTPase signaling pathway, a critical regulator of cellular processes such as actin cytoskeleton dynamics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Methylophiopogonanone B**, complete with detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development efforts.

Chemical Structure and Identification

Methylophiopogonanone B is a chiral molecule with the (3R) configuration being the naturally occurring enantiomer. Its structure features a chromanone core substituted with hydroxyl, methyl, and a 4-methoxybenzyl group.

Table 1: Chemical Identification of **Methylophiopogonanone B**

Identifier	Value
IUPAC Name	(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one[1]
CAS Number	74805-91-7[1]
Molecular Formula	C ₁₉ H ₂₀ O ₅ [1]
Molecular Weight	328.36 g/mol [1]
SMILES	<chem>CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK-CC3=CC=C(C=C3)OC)C)O</chem>
InChI	InChI=1S/C19H20O5/c1-10-16(20)11(2)19-15(17(10)21)18(22)13(9-24-19)8-12-4-6-14(23-3)7-5-12/h4-7,13,20-21H,8-9H2,1-3H3/t13-/m1/s1[1]

Physicochemical Properties

The physicochemical properties of **Methylophiopogonanone B** are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of **Methylophiopogonanone B**

Property	Value
Physical State	Powder
Solubility	Soluble in DMSO (10 mM), Methanol, Chloroform, Ethyl Acetate, and Acetone.[2]
UV max (λ _{max})	212, 298 nm[2]
Storage	Store at -20°C.

Spectroscopic Data

The structural elucidation of **Methylophiopogonanone B** is confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: NMR Spectral Data for racemic-**Methylophiopogonanone B** in CDCl₃

¹ H-NMR (400 MHz)	¹³ C-NMR (100 MHz)
δ (ppm): 12.36 (1H, s), 7.13 (2H, d, J = 8.8 Hz), 6.84 (2H, d, J = 8.8 Hz), 5.38 (1H, s), 4.26 (1H, dd, J = 4.4, 11.6 Hz), 4.10 (1H, dd, J = 7.2, 11.6 Hz), 3.78 (3H, s), 3.16 (1H, dd, J = 4.4, 13.8 Hz), 2.75-2.80 (1H, m), 2.68 (1H, dd, J = 10.8, 13.8 Hz), 2.05 (3H, s), 2.01 (3H, s). ^[1]	δ (ppm): 198.5, 160.6, 159.6, 158.4, 156.5, 130.1, 130.1, 129.6, 120.5, 114.1, 102.3, 101.5, 68.9, 55.3, 46.8, 32.0, 7.3, 6.8, 6.8. ^[1]

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) data confirms the elemental composition of **Methylophiopogonanone B**.

- EI-HR-MS: calculated for C₁₉H₂₀O₅: 328.1311, found: 328.1315.^[1]

Biological Activities and Mechanisms of Action

Methylophiopogonanone B exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Rho GTPase Activation and Cytoskeletal Reorganization

A primary mechanism of action for **Methylophiopogonanone B** is the activation of the Rho family of small GTPases.^[3] Rho GTPases are master regulators of the actin cytoskeleton. Activation of RhoA, a prominent member of this family, leads to downstream signaling events that promote the formation of stress fibers and focal adhesions, influencing cell morphology, migration, and adhesion.

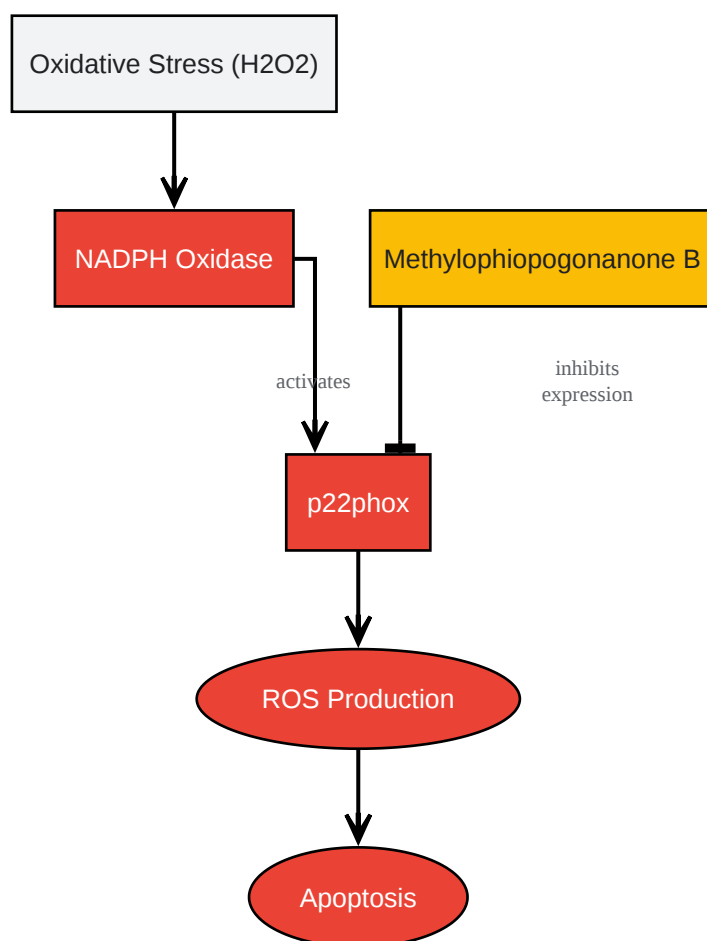


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Methylophiopogonanone B induced RhoA signaling cascade.

Antioxidant Activity

Methylophiopogonanone B has demonstrated protective effects against oxidative stress. In human umbilical vein endothelial cells (HUVECs), it has been shown to mitigate H₂O₂-induced apoptosis by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and enhancing the activity of superoxide dismutase (SOD).^{[2][4]} This antioxidant effect is mediated, at least in part, through the NADPH oxidase pathway by inhibiting the expression of p22phox, a key subunit of the NADPH oxidase complex.^{[2][4]}



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Antioxidant mechanism of **Methylophiopogonanone B**.

Cytotoxic and Anti-inflammatory Activities

Methylophiopogonanone B has been reported to exhibit cytotoxic effects against certain cancer cell lines. It has also been shown to possess anti-inflammatory properties, although the detailed mechanisms are still under investigation.

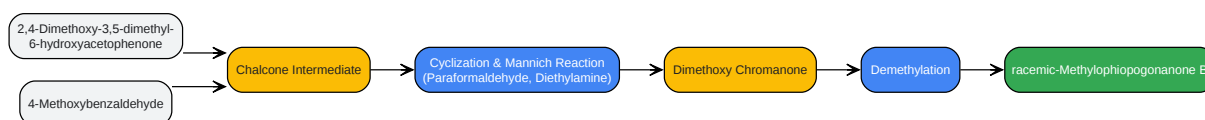
Experimental Protocols

This section provides an overview of key experimental methodologies for the study of **Methylophiopogonanone B**.

Synthesis of racemic-Methylophiopogonanone B

A published method for the synthesis of racemic **Methylophiopogonanone B** involves the following key steps:

- Condensation: 2,4-Dimethoxy-3,5-dimethyl-6-hydroxyacetophenone is condensed with 4-methoxybenzaldehyde to yield a chalcone.
- Cyclization and Mannich Reaction: The chalcone is subjected to cyclization and a Mannich reaction using paraformaldehyde and diethylamine to introduce the C3 side chain and form the chromanone ring, yielding 5,7-dimethoxy-6,8-dimethyl-3-(4-methoxybenzyl)chroman-4-one.
- Demethylation: The final step involves the demethylation of the methoxy groups on the A ring to afford racemic **Methylophiopogonanone B**.



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